7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one
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Overview
Description
The compound 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one is a complex organic molecule. It is characterized by multiple hydroxyl groups and a chromen-4-one core, making it a significant compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the chromen-4-one core. The hydroxyl groups are introduced through selective hydroxylation reactions. The glycosidic bonds are formed via glycosylation reactions using appropriate glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve high yields and purity. The process is optimized to minimize by-products and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Enzyme Inhibition: It binds to the active sites of certain enzymes, inhibiting their activity and modulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory effects.
Rutin: A glycoside of quercetin with additional glycosidic bonds.
Uniqueness
This compound is unique due to its specific combination of hydroxyl groups and glycosidic bonds, which confer distinct chemical and biological properties. Its complex structure allows for multiple interactions with biological targets, making it a versatile compound in research and therapeutic applications.
Properties
Molecular Formula |
C34H42O19 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O19/c1-12-23(38)26(41)29(44)32(48-12)47-11-21-25(40)28(43)31(53-33-30(45)27(42)24(39)20(10-35)51-33)34(52-21)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1 |
InChI Key |
LKUZZIAXQNAIHP-IWBPDURUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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